molecular formula C14H10FNO B1517047 3-(3-Fluorophenoxymethyl)benzonitrile CAS No. 1019437-40-1

3-(3-Fluorophenoxymethyl)benzonitrile

Cat. No. B1517047
CAS RN: 1019437-40-1
M. Wt: 227.23 g/mol
InChI Key: LEDVJPDUNWWLRJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxymethyl)benzonitrile is a chemical compound with the CAS Number: 1019437-40-1 . It has a molecular weight of 227.24 . The compound is in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C14H10FNO . The InChI code is 1S/C14H10FNO/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-8H,10H2 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 227.23 . The storage temperature is room temperature . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Transformation and Mechanism Study

A study by Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols, including 3-fluorophenol, to investigate the anaerobic transformation of phenol to benzoate by a phenol-degrading consortium derived from freshwater sediment. This work highlighted the role of fluorophenols in studying the transformation mechanisms, specifically showing that the transformation of 3-fluorophenol led to the production of 3-fluorobenzoate, indicating a para-carboxylation relative to the phenolic hydroxyl group. This study provides insight into the anaerobic biochemical pathways involving phenolic compounds and their analogs (Genthner, Townsend, & Chapman, 1989).

Radiation-Induced Hydroxylation

Eberhardt (1977) explored the radiation-induced hydroxylation of benzonitrile, among other compounds, demonstrating how metal salts can influence the yield and distribution of hydroxylated products. This research contributes to our understanding of how radiation and metal ions can affect chemical transformations, potentially offering pathways to synthesize hydroxylated derivatives of benzonitrile and similar compounds for various applications (Eberhardt, 1977).

Crystal Structure and Molecular Interaction Analysis

Thalladi et al. (1998) discussed the C−H···F interactions in the crystal structures of various fluorobenzenes, including studies relevant to understanding the weak acceptor capabilities of the C−F group. This research is vital for the design and synthesis of new materials and for the understanding of molecular interactions in solid-state chemistry (Thalladi et al., 1998).

PET Tracer Development for Neuroscience

Lim et al. (2014) discussed the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, which is chemically related to 3-(3-Fluorophenoxymethyl)benzonitrile. Their work included the development of a simplified "one-pot" method for preparing the radiolabeling precursor, indicating the compound's potential application in neuroscience research for imaging mGluR5 in the human brain (Lim et al., 2014).

properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDVJPDUNWWLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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